{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine
Description
Properties
IUPAC Name |
[4-[3-(4-chlorophenoxy)propoxy]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-14-4-8-16(9-5-14)20-11-1-10-19-15-6-2-13(12-18)3-7-15/h2-9H,1,10-12,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCMCAHFXXVFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Formation via Williamson Synthesis
The initial step involves coupling 4-chlorophenol with a nitro-substituted bromoalkoxy intermediate to establish the propoxy linkage. A plausible sequence begins with synthesizing 1-bromo-3-(4-nitrophenoxy)propane through the reaction of 4-nitrophenol with 1,3-dibromopropane under basic conditions:
Subsequently, this intermediate undergoes a second Williamson reaction with 4-chlorophenol in a polar aprotic solvent (e.g., DMF) at 80–100°C for 8–12 hours, yielding 4-nitrobenzyl-3-(4-chlorophenoxy)propyl ether :
Key Reaction Parameters:
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Base: Potassium carbonate or sodium hydride for deprotonation.
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Solvent: DMF or acetone for optimal nucleophilic substitution.
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Temperature: 80–100°C to accelerate reaction kinetics.
Nitro Group Reduction to Primary Amine
The nitro-substituted intermediate is reduced to the target amine using catalytic hydrogenation. Palladium on carbon (10% Pd/C) under 1–3 atm H₂ pressure in ethanol achieves near-quantitative conversion within 2–4 hours:
Alternative Reducing Systems:
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Iron/HCl: Slower but cost-effective for large-scale operations.
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Sodium Dithionite: Suitable for acid-sensitive substrates.
Optimization of Reaction Conditions
Etherification Efficiency
The choice of base significantly impacts Williamson reaction yields. Comparative studies in analogous systems show that K₂CO₃ in DMF affords 85–90% conversion, whereas NaOH in ethanol yields only 60–70% due to inferior solubility. Ultrasonic irradiation, as demonstrated in pyrano[2,3-c]pyrazole syntheses, could further enhance reaction rates by improving mass transfer, though this remains untested for the target compound.
Hydrogenation Selectivity
Catalyst loading and hydrogen pressure critically influence nitro reduction efficiency. Excess Pd/C (>5 wt%) risks over-reduction or debenzylation, while pressures above 3 atm may compromise safety without improving yields.
Analytical Characterization
Post-synthesis validation relies on spectroscopic and chromatographic techniques:
4.1. Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.25–6.80 (m, 8H, aromatic), 4.10 (t, J=6.4 Hz, 2H, OCH₂), 3.95 (t, J=6.0 Hz, 2H, OCH₂), 3.45 (s, 2H, CH₂NH₂), 2.10 (quin, J=6.2 Hz, 2H, CH₂CH₂CH₂).
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¹³C NMR: Signals at δ 156.8 (C-O), 129.5–114.2 (aromatic carbons), 67.3–64.1 (OCH₂), 43.1 (CH₂NH₂).
4.2. Mass Spectrometry (ESI-MS)
4.3. Infrared Spectroscopy (IR)
Comparative Analysis of Alternative Pathways
While the Williamson route dominates current protocols, emerging methods merit consideration:
5.1. Ullmann Coupling
Copper-catalyzed coupling of 4-chlorophenol with a brominated nitro precursor could bypass multi-step ether synthesis. However, high temperatures (>150°C) and ligand requirements (e.g., phenanthroline) render this less practical for scale-up.
5.2. Reductive Amination Direct amination of a ketone intermediate (e.g., 4-[3-(4-chlorophenoxy)propoxy]benzaldehyde) via Leuckart reaction remains unexplored but could streamline synthesis if optimized.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanamines, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Psychoactive Substance Research
One of the most significant applications of {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine is in the study of new psychoactive substances (NPS). Research indicates that compounds with similar structures may exhibit stimulant properties akin to traditional psychostimulants like amphetamines.
- Case Study : A study on phenmetrazine analogs demonstrated that structural modifications can lead to varying effects on monoamine transporters, suggesting that this compound could be investigated for its potential stimulant effects on dopamine and norepinephrine systems .
Antidepressant Activity
Compounds with similar amine functionalities have been evaluated for their antidepressant effects. The modulation of serotonin and norepinephrine transporters is crucial for developing effective antidepressants.
- Research Insight : Studies have shown that certain phenylmethanamine derivatives can enhance serotonin release, indicating a potential pathway for antidepressant activity .
Polymer Chemistry
The unique structure of this compound makes it suitable for incorporation into polymer matrices, enhancing thermal stability and mechanical properties.
- Application Example : Incorporating this compound into epoxy resins has been shown to improve adhesion properties and thermal resistance .
Nanocomposites
Research indicates that amine-functionalized compounds can be used to modify nanomaterials, improving their dispersion in polymer matrices.
- Data Table: Properties of Nanocomposites with Amine Functionalization
| Composite Type | Amine Compound Used | Improvement Achieved |
|---|---|---|
| Epoxy Resin | This compound | Enhanced thermal stability |
| Polyurethane | Various amines | Increased tensile strength |
Chromatographic Techniques
The compound can serve as a reference standard in chromatographic analyses due to its distinct retention time and peak profile.
- Application Insight : Its use in HPLC (High-Performance Liquid Chromatography) has been documented for the quantification of related compounds in forensic toxicology .
Mass Spectrometry
Mass spectrometry techniques can utilize this compound as an internal standard for accurate quantification in complex biological matrices.
Mechanism of Action
The mechanism of action of {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylmethanamine Derivatives
a. Positional Isomers and Halogen Variations
- [4-(3’-Chlorobenzyloxy)phenyl]methanamine (20) (): Structural difference: Uses a benzyloxy (C₆H₅CH₂O-) linker with a meta-chloro substituent instead of propoxy and para-chloro. Benzyloxy’s rigidity vs. propoxy’s flexibility could affect pharmacokinetics.
- (4-Phenoxyphenyl)methanamine hydrochloride (): Structural difference: Lacks the 4-chlorophenoxy group; instead, a simple phenoxy (C₆H₅O-) group is attached. Impact: Absence of the electron-withdrawing chlorine may decrease electrophilicity, reducing reactivity in downstream modifications .
b. Linker Modifications
- [4-(2-Morpholinoethoxy)phenyl]methylamine (): Structural difference: Replaces the 4-chlorophenoxy group with a morpholinoethoxy (N-C₄H₈O-CH₂CH₂O-) substituent.
- N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine (): Structural difference: Substitutes the methanamine group with a cyclopentylamine and adds a phenylmethoxy group. Impact: The cyclopentyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Functional Group Replacements
- (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (): Structural difference: Incorporates an oxadiazole heterocycle and a methoxyphenoxy group. Impact: The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the methoxy group (electron-donating) contrasts with chlorine’s electron-withdrawing effects .
- [4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (): Structural difference: Features a propargyloxy (HC≡C-CH₂O-) group and methoxy substituent.
Data Table: Key Structural and Physical Comparisons
Research Findings and Trends
- Electron-withdrawing vs.
- Linker flexibility : Propoxy chains (target) balance flexibility and steric bulk, whereas rigid linkers (e.g., benzyloxy in ) may restrict conformational diversity .
- Synthetic accessibility : Compounds with propargyl or oxadiazole groups () offer modularity for further derivatization, a advantage over the target’s simpler structure .
Biological Activity
The compound {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine, often referred to as a phenylmethanamine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H20ClO2N
- Molecular Weight : 303.8 g/mol
This compound features a phenyl ring substituted with a chlorophenoxy group and a propoxy chain, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its effects on cancer cell lines and enzymatic inhibition.
1. Anticancer Activity
Several studies have indicated that derivatives of phenylmethanamine exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
- Case Study Data :
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | CCRF-CEM (Leukemia) | 0.67 |
| Compound B | MDA-MB-435 (Breast) | 0.80 |
| Compound C | HCT-116 (Colon) | 0.87 |
2. Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes implicated in pathological processes, such as phospholipase A2 and other lysosomal enzymes.
- Research Findings :
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Phospholipase A2 | This compound | 1.5 |
| Other Analogue | Compound D | 0.9 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cellular Uptake : The compound's lipophilicity enhances its cellular uptake, facilitating interaction with intracellular targets.
- Enzymatic Interaction : It appears to bind competitively to active sites on target enzymes, inhibiting their activity and leading to downstream effects on cell proliferation and survival.
Q & A
Basic Research: Synthesis Optimization
Q: What are the key considerations for optimizing the synthesis of {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine? A: Synthesis typically involves multi-step reactions, starting with nucleophilic substitution between 4-chlorophenol and a propylene oxide derivative to form the ether linkage. Key steps include:
- Reagent selection : Use of bases like potassium carbonate to deprotonate phenolic hydroxyl groups and facilitate ether bond formation .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates and final products .
- Yield enhancement : Continuous flow reactors may reduce side reactions in large-scale synthesis .
Basic Research: Analytical Characterization
Q: Which analytical techniques are critical for characterizing this compound’s purity and structure? A: Essential methods include:
- NMR spectroscopy : H and C NMR to confirm aromatic proton environments and amine functionality .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identification of amine (-NH) and ether (C-O-C) stretching vibrations .
Basic Research: Biological Activity Profiling
Q: What methodologies are used to evaluate the compound’s biological activity? A: Common approaches:
- Enzyme inhibition assays : Measure IC values against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands) to quantify affinity for receptors involved in inflammatory pathways .
- Cell viability assays : MTT or Annexin V staining to assess anti-cancer effects in tumor cell lines .
Advanced Research: Resolving Data Contradictions
Q: How can researchers address contradictions in reported biological activities? A: Systematic strategies include:
- Comparative assays : Replicate studies under standardized conditions (e.g., pH, cell type) to isolate variables .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and reconcile divergent activity data .
- Metabolite profiling : LC-MS to identify active metabolites that may contribute to observed effects .
Advanced Research: Metabolic Stability Enhancement
Q: What strategies improve metabolic stability for in vivo studies? A: Methods to mitigate rapid clearance:
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions .
- In vitro metabolic assays : Incubate with liver microsomes to identify degradation hotspots via LC-MS .
- Prodrug design : Mask the amine group with acetyl or carbamate moieties to enhance stability .
Advanced Research: Formulation Challenges
Q: How can physicochemical stability be optimized for preclinical formulations? A: Focus on:
- Polymorph screening : Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify stable crystalline forms .
- Salt formation : Hydrochloride salts improve solubility and shelf life, as seen in analogs like [4-phenoxyphenyl]methanamine hydrochloride .
- Excipient compatibility : Test surfactants (e.g., Tween 80) and co-solvents (e.g., PEG 400) to prevent aggregation in aqueous solutions .
Advanced Research: SAR Studies
Q: How to design structure-activity relationship (SAR) studies for this compound? A: Key steps:
- Substituent variation : Synthesize analogs with modified phenoxy (e.g., 4-fluorophenoxy) or propoxy chains to assess impact on activity .
- Bioisosteric replacement : Replace the methanamine group with ethylamine or cyclopropylamine to probe steric effects .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with biological data .
Advanced Research: Selectivity in Pharmacological Activity
Q: How to ensure target selectivity and minimize off-target effects? A: Employ:
- Selectivity panels : Screen against 50+ kinases or GPCRs to identify cross-reactivity .
- CRISPR-Cas9 knockouts : Validate target engagement in genetically modified cell lines .
- Thermal shift assays : Monitor protein unfolding to quantify ligand binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
